ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a unique combination of oxazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then coupled with a thiophene derivative. The final product is obtained through esterification and amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted thiophenes, oxazolines, and carboxylate derivatives .
Scientific Research Applications
ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
- 3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide
- Thiophene-2-carboxylic acid derivatives
Uniqueness
ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of oxazole and thiophene rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H36N2O4S |
---|---|
Molecular Weight |
460.6g/mol |
IUPAC Name |
ethyl 15-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]-14-thiabicyclo[11.3.0]hexadeca-1(13),15-diene-16-carboxylate |
InChI |
InChI=1S/C25H36N2O4S/c1-4-19-21(17(3)31-27-19)23(28)26-24-22(25(29)30-5-2)18-15-13-11-9-7-6-8-10-12-14-16-20(18)32-24/h4-16H2,1-3H3,(H,26,28) |
InChI Key |
LWEKRXIYGKKMBK-UHFFFAOYSA-N |
SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C3=C(S2)CCCCCCCCCCC3)C(=O)OCC)C |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C3=C(S2)CCCCCCCCCCC3)C(=O)OCC)C |
Origin of Product |
United States |
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